molecular formula C15H15NO5S B2938820 N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzenesulfonamide CAS No. 349622-44-2

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzenesulfonamide

Cat. No.: B2938820
CAS No.: 349622-44-2
M. Wt: 321.35
InChI Key: PAWOTWSZUVXEGM-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C15H15NO5S and its molecular weight is 321.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N-(1,3-Benzodioxol-5-ylmethyl)-4-methoxybenzenesulfonamide and its derivatives have been utilized in various synthetic and characterization studies. For example, research has shown the synthesis of novel compounds like N-Chloro-N-methoxybenzenesulfonamide, demonstrating its efficacy as a reactive chlorinating reagent for various organic compounds (Pu, Li, Lu, & Yang, 2016). Another study focused on the crystal structures of related compounds, revealing their supramolecular architecture and potential for further chemical applications (Rodrigues, Preema, Naveen, Lokanath, & Suchetan, 2015).

Anticancer and Antimicrobial Activities

Several studies have explored the anticancer and antimicrobial potentials of compounds structurally similar to this compound. For instance, derivatives like N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide have shown significant inhibitory activity against various cancer cell lines, suggesting their potential as anticancer agents (Tsai et al., 2016). Additionally, sulfonamide compounds have been evaluated for their antimicrobial properties, particularly against bacterial biofilms, displaying promising results (Abbasi et al., 2020).

Photodynamic Therapy and Photophysicochemical Properties

Research has also been conducted on the use of sulfonamide derivatives in photodynamic therapy (PDT) and their photophysical properties. A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups highlighted their potential as Type II photosensitizers in cancer treatment, owing to their high singlet oxygen quantum yield and photostability (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Docking and Drug Development

Molecular docking studies involving benzenesulfonamide derivatives have provided insights into their interactions with biological targets, aiding in the development of new drugs. For example, a study involving thiourea derivatives bearing benzenesulfonamide moiety demonstrated their potential as antimycobacterial agents through molecular docking analyses (Ghorab et al., 2017).

Mechanism of Action

Target of Action

The compound N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzenesulfonamide is a multi-targeted tyrosine kinase inhibitor. It suppresses c-MET, c-RET, and the mutant forms of c-KIT, PDGFR, and FLT3 . These targets are critical in various cellular processes, including cell growth, differentiation, and survival.

Mode of Action

The compound interacts with its targets by binding to the kinase domain, thereby inhibiting the phosphorylation and activation of the downstream signaling pathways . This leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Biochemical Pathways

The compound affects multiple biochemical pathways due to its multi-targeted nature. It modulates the MET, RET, KIT, PDGFR, and FLT3 pathways, which are involved in cell growth, differentiation, and survival . The inhibition of these pathways disrupts the normal functioning of the cells, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

It is known to be orally available

Result of Action

The compound’s action results in cell cycle arrest at the S phase and induces apoptosis in cancer cells . This leads to a decrease in the proliferation of cancer cells and potentially to the shrinkage of tumors.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-19-12-3-5-13(6-4-12)22(17,18)16-9-11-2-7-14-15(8-11)21-10-20-14/h2-8,16H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWOTWSZUVXEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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